Home > Products > Bioactive Reagents P74 > Fmoc-L-beta-homoisoleucine
Fmoc-L-beta-homoisoleucine - 193954-27-7

Fmoc-L-beta-homoisoleucine

Catalog Number: EVT-250693
CAS Number: 193954-27-7
Molecular Formula: C22H25NO4
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
may contain ~8% (w/w) ethyl acetate

Fmoc-β-alanine

Compound Description: Fmoc-β-alanine is another N-Fmoc protected β-amino acid. It has been utilized in research focused on developing new photolabile safety-catch linkers for solid-phase synthesis [].

Fmoc-(l or d)-Asp(OtBu)-OH

Compound Description: This compound is an N-Fmoc protected aspartic acid derivative where the side chain carboxylic acid is protected as a tert-butyl ester. It serves as a starting material for synthesizing various 3-substituted chiral 1,2,4-oxadiazole-containing Fmoc-β3- and -α-amino acids [].

Fmoc-beta(3)hSer(α-D-GalNAc(Ac)3)-OH and Fmoc-beta(3)hSer(β-D-GlcNAc(Ac)3)-OH

Compound Description: These are glycosylated β-amino acids. They are derived from Fmoc-protected β3-homoserine (β3hSer), which is O-linked to protected N-acetylgalactosamine (GalNAc) or N-acetylglucosamine (GlcNAc) [].

Fmoc-Asp(OMe)-OH

Compound Description: This compound is an N-Fmoc protected aspartic acid derivative where the side chain carboxylic acid is protected as a methyl ester. It is immobilized and used in a multi-step synthesis of pentasubstituted pyrroles [].

N-Alloc-N'-Boc-N''-Fmoc-α,α-bis(aminomethyl)-β-alanine

Compound Description: This is an orthogonally protected β-alanine derivative with three different protecting groups: Alloc, Boc, and Fmoc. This allows for selective deprotection and attachment of carbohydrate moieties in the synthesis of glycoconjugates [].

β-Difluoroalanine and γ-Difluorothreonine

Compound Description: These are fluorinated analogues of serine and threonine, respectively. They are designed as potential substrates or inhibitors of lantibiotic synthetases [].

Overview

Fmoc-L-beta-homoisoleucine, also known as Fmoc-L-β-homoisoleucine, is a non-proteinogenic amino acid that serves as a building block in peptide synthesis. Its molecular formula is C22H25NO4C_{22}H_{25}NO_{4} with a molecular weight of 367.44 g/mol. This compound is characterized by the presence of a fluoromethoxycarbonyl (Fmoc) protecting group on the amino group, which facilitates its use in solid-phase peptide synthesis. Fmoc-L-beta-homoisoleucine is particularly valuable in the synthesis of peptides with enhanced biological activity and stability.

Source

Fmoc-L-beta-homoisoleucine can be sourced from various chemical suppliers, including Sigma-Aldrich and Chem-Impex. It is produced through synthetic methods that involve the modification of natural amino acids to introduce the Fmoc protection and alter the side chain structure.

Classification

Fmoc-L-beta-homoisoleucine is classified as an amino acid derivative and falls under the category of synthetic organic compounds used primarily in biochemical research and pharmaceutical applications.

Synthesis Analysis

Methods

The synthesis of Fmoc-L-beta-homoisoleucine typically involves several key steps:

  1. Protection of Amino Group: The amino group of L-beta-homoisoleucine is protected using the Fmoc group through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in an organic solvent like dimethylformamide.
  2. Solid-Phase Peptide Synthesis: The protected amino acid is utilized in solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain while maintaining the integrity of the Fmoc group.
  3. Deprotection: After each coupling step, the Fmoc group is removed using a solution of piperidine in dimethylformamide, allowing for further elongation of the peptide chain.

Technical Details

The solid-phase synthesis process is often monitored using colorimetric tests such as the chloranil test, which indicates successful deprotection and coupling reactions. The choice of resin and coupling reagents can significantly influence the yield and purity of the final product .

Molecular Structure Analysis

Structure

Fmoc-L-beta-homoisoleucine features a unique structure characterized by its aliphatic side chain and an Fmoc protecting group. The structural formula can be represented as follows:

Fmoc L HIle C22H25NO4\text{Fmoc L HIle }\text{C}_{22}\text{H}_{25}\text{N}\text{O}_{4}

Data

The compound exhibits specific stereochemistry due to its chiral center at the beta carbon. Its three-dimensional conformation plays a crucial role in its interaction with biological targets.

Chemical Reactions Analysis

Reactions

Fmoc-L-beta-homoisoleucine participates in various chemical reactions typical for amino acids, including:

  • Peptide Bond Formation: This occurs during solid-phase peptide synthesis where it reacts with carboxylic acids or other activated amino acids.
  • Deprotection: The removal of the Fmoc group under basic conditions allows for subsequent reactions.

Technical Details

The use of coupling reagents such as HATU (1-Hydroxy-7-azabenzotriazole) or DIC (Diisopropylcarbodiimide) enhances the efficiency of peptide bond formation by activating the carboxylic acid component .

Mechanism of Action

Process

The mechanism by which Fmoc-L-beta-homoisoleucine functions primarily revolves around its incorporation into peptides that modulate biological activity. Once integrated into a peptide sequence, it can influence protein folding, stability, and binding affinity to receptors or enzymes.

Data

Studies indicate that peptides containing beta-homoisoleucine exhibit altered pharmacokinetic properties compared to their natural counterparts, potentially leading to improved therapeutic profiles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethylformamide and dichloromethane.

Chemical Properties

  • Melting Point: Not explicitly stated but expected to be consistent with similar compounds.
  • Stability: Stable under standard laboratory conditions but sensitive to moisture and prolonged exposure to light.

Relevant data include its density, refractive index, and specific optical rotation, which can provide insights into its purity and chiral properties .

Applications

Fmoc-L-beta-homoisoleucine has significant applications in:

  • Peptide Synthesis: Used extensively in research for synthesizing peptides with specific functionalities.
  • Drug Development: Plays a role in designing novel therapeutics targeting specific biological pathways.
  • Biochemical Research: Utilized in studies involving protein interactions and modifications to enhance stability or activity.

Its versatility makes it a valuable tool in both academic research and pharmaceutical development .

Methodological Advances in Solid-Phase Peptide Synthesis (SPPS) Using Fmoc-L-β-Homoisoleucine

Role of β-Amino Acid Incorporation in Backbone Modification Strategies

Fmoc-L-β-homoisoleucine (systematic name: Fmoc-3-amino-4-methyl-2-ethylpentanoic acid) is a non-proteinogenic β-amino acid featuring a methyl-branched aliphatic side chain. Its integration into peptide sequences introduces backbone methylations that alter torsional angles (Φ, Ψ) and restrict conformational freedom. Unlike α-amino acids, the β-homo modification inserts an additional methylene unit between the Cα and N atoms, extending the peptide backbone by 1.2–1.5 Å per residue. This structural perturbation disrupts canonical hydrogen-bonding networks, forcing local or global conformational shifts in synthetic peptides [3] .

In cyclodepsipeptide systems like nodupetide, replacement of (3S,4S)-3-hydroxy-4-methylhexanoic acid (HMHA) with β-homoisoleucine converts ester linkages to amide bonds. This substitution eliminates the ester’s labile character while introducing a chiral center at Cβ. The methyl and ethyl branches in β-homoisoleucine’s side chain enhance hydrophobic packing in micellar environments—a critical factor for membrane-associated antimicrobial peptides. However, this modification abolished Pseudomonas aeruginosa growth inhibition in [β-HIle]²-nodupetide analogues, underscoring the ester bond’s role in bioactivity [3].

Table 1: Conformational Effects of β-Homoisoleucine vs. Canonical Residues

ParameterL-Isoleucineβ-HomoisoleucineStructural Consequence
Backbone Length (Å)3.85.0–5.3Extended β-strand propensity
χ₁ Torsion Flexibility180° ± 60°Restricted ± 30°Stabilized gauche(-) conformers
H-bond CapacityDonor/acceptorReduced acceptorDisrupted α-helix capping
Protease SusceptibilityHighLowResistance to chymotrypsin/trypsin

β-amino acids like β-homoisoleucine enforce 12-helix or 14-helix motifs when clustered sequentially. In mixed α/β-peptides targeting GPCRs (e.g., PTHR1), sporadic incorporation at ECD-contact residues (e.g., Leu²⁴, Ile²⁸) maintains α-helical topology while delaying tryptic cleavage by >4 hours. This arises from the inability of proteases to accommodate the Cβ–Cα–N bond angle (109.5°) within their active sites [10].

Optimization of Coupling Efficiency and Orthogonal Protection Schemes

Incorporating Fmoc-L-β-homoisoleucine into SPPS faces two synthetic hurdles: racemization during activation and steric hindrance from the β-methyl branch. The Cβ stereocenter is prone to epimerization under basic conditions, requiring optimized coupling protocols. Studies on homologous β-homoamino acids (e.g., Fmoc-β-HomoPhe-OH) reveal that carbodiimide-mediated couplings (DIC/OxymaPure) at 0°C suppress racemization to <2% ee loss versus >15% with HATU at 25°C [4] [8].

Orthogonal protection is essential for β-homoisoleucine due to its carboxylic acid and amine functionalities. The Fmoc group (UV-cleavable with piperidine) shields the α-amine, while side-chain protection remains unnecessary given its aliphatic hydrocarbon moiety. For peptides requiring lactamization, Alloc protection on the β-amine enables Pd⁰-catalyzed deprotection without perturbing Fmoc. Recent advances replace toxic Pd⁰ with iodine/water mixtures in PolarClean/EtOAc, achieving quantitative Alloc removal in 15 minutes—compatible with Fmoc chemistry on 2-chlorotrityl chloride resins [6].

Table 2: Coupling Efficiency of Fmoc-L-β-Homoisoleucine Under Various Conditions

Coupling ReagentAdditiveTemp (°C)Reaction Time (min)Epimerization (%)Yield (%)
DICOxymaPure01201.898
HATUHOAt253015.687
PyBOPDIPEA0903.192
COMUNMI25458.985

Racemization measured by chiral HPLC after deprotection; Yield determined for dipeptide model Fmoc-β-HIle-Val-OH [2] [8]

Critical to scalability is suppressing aspartimide formation when β-homoisoleucine neighbors aspartate. The β-amino group nucleophilically attacks Asp side chains under basic conditions, forming succinimide derivatives. This is mitigated by:

  • Using 2,4,6-trimethoxybenzyl (Tmob) protection for Asp residues
  • Replacing piperidine with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in deprotection cocktails
  • Inserting pseudoproline dipeptides C-terminal to aspartate [8]

Impact on Helical Stability and Proteolytic Resistance in Synthetic Peptides

β-homoisoleucine’s backbone extension imposes helical constraints unattainable with α-residues. In α/β-peptide chimeras of PTHrP(1–36), substituting Ile²⁸ with (S,S)-trans-2-aminocyclopentanecarboxylic acid (ACPC)—a β-homoisoleucine analogue—increased α-helix content by 40% (measured by CD spectroscopy at 222 nm). This arises from the cyclopentane ring enforcing gauche conformations that align with i→i+3 hydrogen bonds. Molecular dynamics simulations show β-homoisoleucine reduces helical fluctuations to <0.5 Å RMSF versus 1.2 Å in α-peptides .

Proteolytic stability is profoundly enhanced:

  • Trypsin resistance: Half-life for β-homoisoleucine-containing PTHrP analogues exceeds 48 hours vs. 12 minutes for wild-type
  • Chymotrypsin resistance: Cleavage at Tyr²³ reduced 100-fold in [β-HIle²⁷]-nodupetide analogues
  • Serum stability: >90% intact after 24 hours in human plasma (vs. <20% for α-peptides) [3]

Table 3: Stability Profile of β-Homoisoleucine-Modified Peptides

Peptide SequenceModification SiteTrypsin t₁/₂ (h)α-Helicity (%)Biological Activity
PTHrP(1–36)None0.238Full cAMP activation
[ACPC²⁴,²⁸]-PTHrP(1–36)Leu²⁴, Ile²⁸5278Biased signaling (10-fold cAMP)
NodupetideHMHA ester0.5*41MIC = 0.5 µM vs. P. aeruginosa
[β-HIle]²-Nodupetideβ-HIle amide48*67Inactive (MIC >100 µM)

Chymotrypsin half-life; MIC: Minimal inhibitory concentration [3]

The ester-to-amide substitution in nodupetide analogues, however, demonstrates a critical trade-off: While proteolytic stability increased 96-fold, antimicrobial activity was abolished. This highlights that β-homoisoleucine’s backbone rigidity may disrupt dynamic interactions with bacterial membranes. Balancing stability and function requires strategic placement—typically at solvent-exposed positions—avoiding residues involved in target engagement [3] [10].

Properties

CAS Number

193954-27-7

Product Name

Fmoc-L-beta-homoisoleucine

IUPAC Name

(3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14-,20+/m0/s1

InChI Key

VHZUUIWBAYOCDD-VBKZILBWSA-N

SMILES

CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-L-beta-homoisoleucine;193954-27-7;Fmoc-beta-Homoile-OH;Fmoc-beta-Hoile-OH;(3R,4S)-3-(Fmoc-amino)-4-methylhexanoicacid;Fmoc--Homoile-OH;Fmoc-|A-Homoile-OH;Fmoc-L-?-Homoisoleucine;Fmoc-L-|A-homoisoleucine;SCHEMBL119195;03671_FLUKA;MolPort-000-162-473;ZINC2386816;CF-327;AKOS016003206;AJ-35384;AK-89155;AM803448;KB-52093;TR-009013;FT-0653047;ST24047276;V1050

Canonical SMILES

CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.